Scientific Field: Organic Chemistry
Summary of Application: “1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is used in Schreiner’s thiourea-mediated reactions, which are a part of organic synthesis .
Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reaction conditions and the reactants used. The use of “1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” can potentially enhance the efficiency of these reactions .
Scientific Field: Pharmaceutical Chemistry
Summary of Application: The optically active isomer of 3,5-bis (trifluoromethyl)phenyl ethanol (3,5-BTPE), which can be synthesized using “1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea”, is versatile in pharmaceutical synthesis .
Methods of Application: The compound is used as an intermediate in the synthesis of various pharmaceutical compounds, including the NK1 antagonists and a lipid-lowering agent .
Results or Outcomes: The use of “1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” in the synthesis of these pharmaceutical compounds can potentially enhance their efficacy and reduce the amount of PCSK9 protein, thereby increasing the amount of low-density lipoprotein-receptor .
Methods of Application: The compound is used as a catalyst in various organic reactions. One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Results or Outcomes: The use of “1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” can potentially enhance the efficiency of these reactions .
Scientific Field: Organic Chemistry
Methods of Application: The compound is used as a catalyst in various organic reactions. It activates substrates and subsequently stabilizes partially developing negative charges in the transition states .
Results or Outcomes: The use of “1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” can potentially enhance the efficiency of these reactions .
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a thiourea derivative notable for its unique structural properties and significant applications in organic chemistry. With the molecular formula C₁₇H₁₈F₆N₂S and a molecular weight of 500.31 g/mol, this compound features two 3,5-bis(trifluoromethyl)phenyl groups attached to a central thiourea moiety. Its appearance ranges from white to light yellow powder or crystals, and it has a melting point between 150°C and 157°C .
The primary mechanism of action of Schreiner's thiourea relies on its ability to activate substrates through hydrogen bonding. The strong and directional N-H hydrogen bonds can weaken bonds in substrates, making them more susceptible to attack by reaction partners []. Additionally, the hydrogen bonding can stabilize reaction intermediates, lowering the overall activation energy of the reaction [].
This compound is primarily utilized as an organocatalyst in various organic transformations. It facilitates reactions through hydrogen bonding interactions, stabilizing transition states and enhancing reaction rates. Notably, it has been employed in acid-free acetalization processes, demonstrating its versatility in promoting carbon-carbon bond formations and other organic transformations .
The synthesis of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves the reaction of thiourea with appropriate phenolic precursors under controlled conditions. The general synthetic route includes:
This method allows for the introduction of the trifluoromethyl groups, which enhance the compound's electronic properties and solubility in organic solvents .
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is widely used as an organocatalyst in:
Its ability to stabilize transition states through hydrogen bonding makes it a valuable tool in synthetic organic chemistry .
Research into the interaction of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea with various substrates has highlighted its effectiveness in stabilizing charged intermediates during catalysis. Studies have shown that its bifunctional nature allows it to engage in dual hydrogen bonding interactions, which significantly lowers activation energy barriers for reactions. This property is crucial for developing more efficient catalytic systems in organic synthesis .
Several compounds share structural similarities with 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
N,N'-Di(3,5-bis(trifluoromethyl)phenyl)urea | N,N'-Di(3,5-bis(trifluoromethyl)phenyl)urea | Lacks thiol functionality but retains similar electronic properties. |
N,N'-Bis(4-trifluoromethylphenyl)thiourea | N,N'-Bis(4-trifluoromethylphenyl)thiourea | Different substitution pattern affects reactivity and selectivity. |
1-(3-trifluoromethylphenyl)-3-(4-trifluoromethylphenyl)thiourea | 1-(3-trifluoromethylphenyl)-3-(4-trifluoromethylphenyl)thiourea | Variation in phenyl groups may influence catalytic behavior. |
The unique aspect of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea lies in its specific arrangement of trifluoromethyl groups which significantly enhances its hydrogen bonding capabilities compared to other similar compounds. This feature contributes to its effectiveness as an organocatalyst and distinguishes it from other thioureas and ureas used in similar applications.